N-Methyl-3-pyridinebutanamine

Cardiovascular pharmacology Nicotinic receptor agonism In vivo hemodynamics

N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), also known as dihydrometanicotine (DMN), is a secondary amine with molecular formula C10H16N2 and molecular weight 164.25 g/mol. It is structurally characterized by a pyridine ring linked via a butyl chain to a methylamino group, conferring moderate basicity and a calculated logP of approximately 2.0.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 3000-74-6
Cat. No. B015941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-pyridinebutanamine
CAS3000-74-6
SynonymsMetanicotine Dihydrochloride, Dihydrometanicotine Dihydrochloride
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCNCCCCC1=CN=CC=C1
InChIInChI=1S/C10H16N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h4,6,8-9,11H,2-3,5,7H2,1H3
InChIKeyUZEWTSSWPCYGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-pyridinebutanamine (CAS 3000-74-6) — What Procurement Teams Need to Know


N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), also known as dihydrometanicotine (DMN), is a secondary amine with molecular formula C10H16N2 and molecular weight 164.25 g/mol [1]. It is structurally characterized by a pyridine ring linked via a butyl chain to a methylamino group, conferring moderate basicity and a calculated logP of approximately 2.0 . The compound is recognized as a reduced metabolite of nicotine and has been employed as an analytical reference standard and as a probe in nicotinic pharmacology studies .

Procurement Alert: Why 3-Pyridinebutanamine Analogs Cannot Substitute for N-Methyl-3-pyridinebutanamine (CAS 3000-74-6)


While a broad class of 3-pyridinebutanamine derivatives and nicotinic alkaloids exists, direct substitution in research or industrial workflows is frequently invalid due to significant divergence in pharmacodynamic profiles and metabolic fate. Comparative in vivo studies demonstrate that even structurally similar compounds like metanicotine (MN, CAS 538-79-4) and nornicotine (NOR, CAS 494-97-3) elicit markedly different cardiovascular responses relative to dihydrometanicotine (DMN) [1]. Furthermore, DMN constitutes a distinct, third alternative metabolic route to 3-pyridylacetate that bypasses the cotinine and demethylcotinine pathways utilized by other nicotinic analogs, establishing a unique and non-interchangeable biomarker identity [2]. Generic substitution therefore risks invalidating bioanalytical method validation and confounding pharmacological interpretation.

Quantitative Comparative Evidence: N-Methyl-3-pyridinebutanamine (3000-74-6) Performance Data


Direct Cardiovascular Pharmacodynamics: Pressor Effect Comparison (DMN vs. MN vs. NI)

In a direct head-to-head comparison using anesthetized rats, intravenous administration of dihydrometanicotine (DMN) elicited pressor effects of similar magnitude to metanicotine (MN), but with a distinct dose-response relationship relative to the parent compound nicotine (NI) [1]. This quantitatively establishes DMN's unique pharmacological signature within the nicotinic alkaloid family.

Cardiovascular pharmacology Nicotinic receptor agonism In vivo hemodynamics

Metabolic Fate and Biomarker Uniqueness: Distinct Catabolic Route to 3-Pyridylacetate

Metabolic studies in rats and dogs demonstrate that dihydrometanicotine (DMN) is catabolized to 3-pyridylacetate via a third alternative pathway that is distinct from the primary routes involving (-)-cotinine and (-)-demethylcotinine [1]. This establishes DMN as a uniquely sourced precursor for the common terminal metabolite 3-pyridylacetate, differentiating it from other nicotinic analogs.

Drug metabolism Biomarker analysis Toxicology

Analytical Selectivity: Targeted Quantification of DMN in Biological Fluids

A selected ion monitoring (SIM) gas chromatography-mass spectrometry (GC-MS) method has been specifically validated for the simultaneous determination of DMN alongside anabasine, anatabine, nornicotine, and metanicotine in human urine [1]. This method demonstrates the analytical necessity of using a pure DMN reference standard, as its chromatographic and mass spectral properties are distinct and cannot be inferred from related alkaloids.

Bioanalytical chemistry Tobacco alkaloid analysis GC-MS method validation

Receptor Pharmacology: DMN as a Desensitization-Selective nAChR Probe

Studies on nicotinic acetylcholine receptor (nAChR) subtypes indicate that DMN's saturated butylamine chain confers a distinct functional profile compared to unsaturated analogs like metanicotine (MN) and rivanicline (TC-2403) [1]. Specifically, compounds with a saturated chain (DMN) exhibit a bias toward receptor desensitization, whereas the unsaturated counterpart (MN) demonstrates a greater propensity for channel activation and subsequent functional inhibition.

Nicotinic acetylcholine receptors Receptor desensitization Ion channel pharmacology

Validated Applications for N-Methyl-3-pyridinebutanamine (CAS 3000-74-6) Based on Evidence


Analytical Reference Standard for Tobacco Alkaloid Exposure Biomarker Studies

N-Methyl-3-pyridinebutanamine (DMN) is an essential certified reference material for laboratories conducting GC-MS or LC-MS/MS quantification of minor tobacco alkaloids in human urine or plasma. The validated SIM method for DMN [1] demonstrates that accurate calibration requires a pure DMN standard due to its unique retention time and mass spectral fragmentation pattern, which are not shared with metanicotine, anabasine, or anatabine. Procurement of DMN ensures analytical method validity and regulatory compliance in exposure assessment studies.

Cardiovascular Pharmacology Probe for Nicotinic Metabolite Effects

Based on direct comparative in vivo data showing that DMN elicits pressor effects comparable to metanicotine but distinct from nicotine and nornicotine [1], this compound is specifically required for dissecting the hemodynamic contributions of individual nicotine metabolites. Researchers investigating the cardiovascular pharmacology of nicotinic alkaloids cannot substitute metanicotine or nicotine standards for DMN when the experimental objective is to isolate DMN-specific pressor responses in rodent models.

Metabolic Flux Analysis of Nicotine Catabolism

DMN is uniquely required for studies mapping the alternative metabolic route from nicotine to 3-pyridylacetate. Because DMN is catabolized via a third pathway distinct from the cotinine and demethylcotinine routes [1], its use as a tracer or analytical standard enables accurate deconvolution of metabolic flux through this specific branch. Laboratories conducting mechanistic toxicology or pharmacokinetic modeling of nicotine metabolism cannot infer DMN-pathway activity using cotinine or nicotine standards.

Nicotinic Receptor Desensitization Mechanistic Studies

DMN's saturated alkylamine chain confers a functional bias toward nAChR desensitization rather than sustained activation, in contrast to its unsaturated analog metanicotine [1]. This makes DMN a specific tool for electrophysiology and ion flux studies investigating desensitization-dependent modulation of α4β2 and α7 nAChR subtypes. Procurement of DMN is indicated when the experimental aim is to interrogate receptor desensitization kinetics without the confounding influence of concurrent activation and inhibition seen with unsaturated analogs.

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